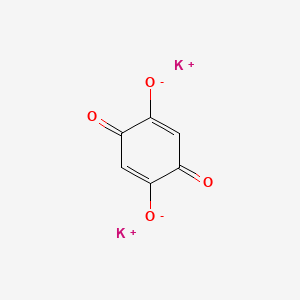
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt, also known as dipotassium 2,5-dihydroxy-1,4-benzoquinone, is an organic compound with the molecular formula (C_6H_2K_2O_4). This compound is a derivative of 2,5-dihydroxy-1,4-benzoquinone, where the hydrogen atoms of the hydroxyl groups are replaced by potassium ions. It is known for its unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt typically involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with potassium hydroxide. The reaction is carried out in an aqueous medium, where the potassium hydroxide acts as a base to deprotonate the hydroxyl groups, resulting in the formation of the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using large reactors and controlled reaction conditions to ensure high yield and purity. The process involves the careful addition of potassium hydroxide to a solution of 2,5-dihydroxy-1,4-benzoquinone, followed by purification steps such as filtration and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes and proteins involved in oxidative stress and cellular metabolism.
類似化合物との比較
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: The parent compound, which lacks the potassium ions.
2,3,5,6-Tetrahydroxy-1,4-benzoquinone: A similar compound with additional hydroxyl groups.
2,5-Dihydroxy-3-pentadecylcyclohexa-2,5-diene-1,4-dione: A derivative with a long alkyl chain.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-, dipotassium salt is unique due to its potassium ions, which enhance its solubility in water and influence its chemical reactivity. This makes it particularly useful in aqueous reactions and biological studies.
特性
CAS番号 |
2881-40-5 |
|---|---|
分子式 |
C6H2K2O4 |
分子量 |
216.27 g/mol |
IUPAC名 |
dipotassium;3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C6H4O4.2K/c7-3-1-4(8)6(10)2-5(3)9;;/h1-2,7,10H;;/q;2*+1/p-2 |
InChIキー |
IUMCPOTVJAMFIA-UHFFFAOYSA-L |
正規SMILES |
C1=C(C(=O)C=C(C1=O)[O-])[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


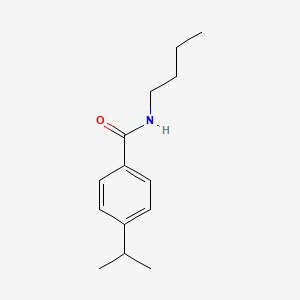

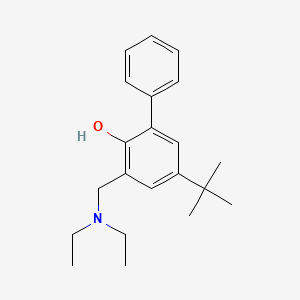
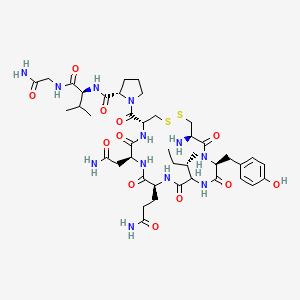


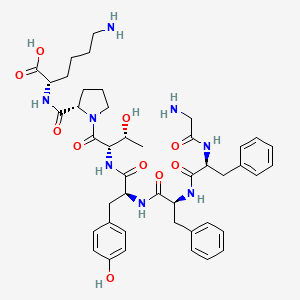

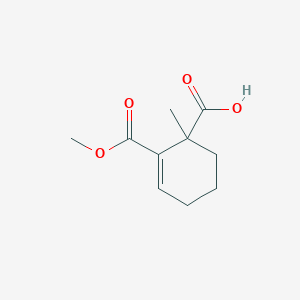
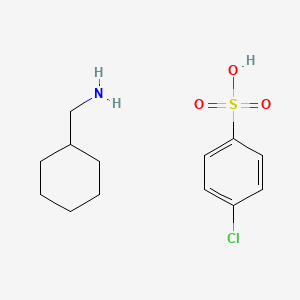
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)
![4(3H)-Quinazolinone, 3-[[(4-chlorophenyl)methylene]amino]-2-methyl-](/img/structure/B14740629.png)

![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
